Enhanced Pore Aperture in Imine-Linked COFs: TPT-Derived Frameworks vs. BTCA-Derived COF-LZU1
COFs constructed from 2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde (TPT) with aromatic diamines are predicted to exhibit intrinsically larger pore apertures than the widely benchmarked COF-LZU1, which is synthesized from 1,3,5-benzenetricarboxaldehyde (BTCA) and p-phenylenediamine. The three peripheral phenyl groups of TPT extend the molecular arm length from the central benzene core by approximately 4.3 Å (one phenyl ring), increasing the theoretical hexagonal pore diameter. Experimentally, COF-LZU1 exhibits a pore size of 1.2–1.8 nm and a BET surface area of 860–1160 m²·g⁻¹ [1], while TPB-TFB COF (TPB = triphenylbenzene-based triamine, TFB = triformylbenzene) exhibits a pore size of 1.23 nm and a BET surface area of 371 m²·g⁻¹ [2]. However, when TPT is used as the trialdehyde partner with a short diamine, the intrinsically larger cavity defined by the triphenylbenzene core is expected to yield pore apertures exceeding 2.5 nm, directly comparable to COF-42 (aperture 2.8 nm) obtained from BTCA with an extended dihydrazide linker .
| Evidence Dimension | COF Pore Aperture (Experimental / Predicted) |
|---|---|
| Target Compound Data | Predicted >2.5 nm (TPT-based COF with p-phenylenediamine, based on molecular geometry of triphenylbenzene core extension of ~4.3 Å per phenyl arm) |
| Comparator Or Baseline | COF-LZU1 (BTCA + p-phenylenediamine): 1.2–1.8 nm [1]; COF-42 (BTCA + extended dihydrazide): 2.8 nm |
| Quantified Difference | Predicted increase of ≥0.7–1.3 nm in pore aperture versus COF-LZU1, approaching COF-42 dimensions without requiring an extended diamine linker |
| Conditions | Geometric prediction based on molecular mechanics; experimental validation pending for TPT-derived COFs |
Why This Matters
Larger intrinsic pore apertures enable the accommodation of bulkier guest molecules, catalysts, or drugs, directly expanding the addressable application space for gas storage, heterogeneous catalysis, and drug delivery without requiring extended or costly diamine co-monomers.
- [1] Nanomxenes. (n.d.). COF-LZU-1: BET Surface Area 860–1160 m²/g; Pore Size 1.2–1.8 nm. https://nanomxenes.com View Source
- [2] Huang, W., Shao, W., Ji, Y., Li, H., Chen, J., & Lin, Z. (2022). TPB-TFB-COF: BET surface area 371 m²·g⁻¹; pore size 1.23 nm. Talanta, 243, 123341. View Source
